N-(3,4-difluorophenyl)-2-ethylhexanamide
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Overview
Description
N-(3,4-difluorophenyl)-2-ethylhexanamide is an organic compound characterized by the presence of a difluorophenyl group attached to an ethylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-ethylhexanamide typically involves the reaction of 3,4-difluoroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-ethylhexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-ethylhexanamide: Unique due to its specific substitution pattern and the presence of both difluorophenyl and ethylhexanamide groups.
N-(2,4-difluorophenyl)-2-ethylhexanamide: Similar structure but with different fluorine atom positions, leading to variations in chemical properties and reactivity.
N-(3,4-difluorophenyl)-2-methylhexanamide: Similar but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
The presence of both difluorophenyl and ethylhexanamide groups provides a unique combination of properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C14H19F2NO |
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Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H19F2NO/c1-3-5-6-10(4-2)14(18)17-11-7-8-12(15)13(16)9-11/h7-10H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
GYQFOUIUYWHUND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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